molecular formula C20H24ClN3O5S B2937810 2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 899993-92-1

2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B2937810
M. Wt: 453.94
InChI Key: AZQFELGXMOCJJF-UHFFFAOYSA-N
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Description

2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H24ClN3O5S and its molecular weight is 453.94. The purity is usually 95%.
BenchChem offers high-quality 2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Thiadiazole Derivatives : Novel derivatives involving thiadiazole rings have been synthesized through carbodiimide condensation catalysis, indicating a methodological approach to creating complex molecules that could be related to the chemical . These compounds were characterized by IR, 1H NMR, and elemental analyses, suggesting their potential for structural and functional studies in chemical research (Yu et al., 2014).
  • Crystal Structure Analysis : The study of the crystal structure of certain thiadiazole derivatives offers insights into molecular geometry, intermolecular interactions, and potential functional applications, relevant for materials science and molecular engineering (Ismailova et al., 2014).

Photovoltaic and NLO Applications

  • Photovoltaic Efficiency Modeling : Research on benzothiazolinone acetamide analogs has explored their photochemical and thermochemical properties, assessing their utility as photosensitizers in dye-sensitized solar cells (DSSCs). This suggests that similar acetamide derivatives could have applications in renewable energy technologies (Mary et al., 2020).
  • Non-linear Optical Activity : The same study also investigated the non-linear optical (NLO) activity of these compounds, highlighting their potential in developing optical materials for technologies such as laser systems and optical modulators.

Anticancer Activity

  • Anticancer Agent Synthesis : Research on the synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents suggests that structurally similar compounds may exhibit significant anticancer activity against various cancer cell lines. This points to the potential therapeutic applications of acetamide derivatives in oncology (Ekrek et al., 2022).

Antimicrobial Activity

  • Synthesis of Antimicrobial Agents : The development of formazans from Mannich bases of thiadiazole derivatives for antimicrobial applications illustrates the broad spectrum of biological activities that compounds like 2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethoxyphenyl)acetamide might possess. These compounds have shown moderate activity against pathogenic strains, indicating their potential in developing new antimicrobial agents (Sah et al., 2014).

properties

IUPAC Name

2-[6-[(2-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O5S/c1-28-16-8-9-19(29-2)18(12-16)22-20(25)14-24-11-5-10-23(30(24,26)27)13-15-6-3-4-7-17(15)21/h3-4,6-9,12H,5,10-11,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQFELGXMOCJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethoxyphenyl)acetamide

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